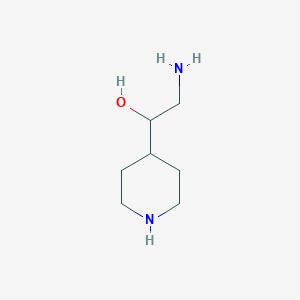
2-Amino-1-(piperidin-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(piperidin-4-yl)ethanol is a chemical compound with the molecular formula C7H16N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(piperidin-4-yl)ethanol typically involves the reaction of piperidine derivatives with amino alcohols. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . These methods provide efficient and high-yield synthesis routes for producing this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactions and microwave irradiation techniques are also employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(piperidin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include substituted piperidines, ketones, aldehydes, and various amine derivatives .
Scientific Research Applications
2-Amino-1-(piperidin-4-yl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(piperidin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including STAT-3, NF-κB, PI3k/Aκt, and JNK/p38-MAPK . These interactions can lead to the inhibition of cell migration, cell cycle arrest, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-1-(piperidin-4-yl)ethanol include:
- 2-(4-Piperidinyl)ethanol
- 4-Piperidinemethanol
- 2-(4-Aminopiperidin-1-yl)ethanol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of amino and hydroxyl functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for various scientific and industrial applications.
Biological Activity
2-Amino-1-(piperidin-4-yl)ethanol, also referred to as (R)-1-(piperidin-4-yl)ethanol, is an organic compound notable for its potential biological activities, particularly in pharmacology. This compound features a piperidine ring and an amino alcohol moiety, which contribute to its interactions with various biological targets. This article explores the biological activity of this compound, including its pharmacological implications, structure-activity relationships, and relevant case studies.
- Molecular Formula : C7H16N2O
- Molecular Weight : Approximately 129.20 g/mol
- Structure : Contains a piperidine ring attached to an ethanol moiety.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as a potential agonist for G protein-coupled receptors (GPCRs). These receptors are crucial in regulating various physiological processes, including glucose metabolism and insulin secretion, making this compound a candidate for further pharmacological investigation.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Piperidinoethanol | Contains a piperidine ring and ethanol group | Lacks the amino group at the first position |
| 2-(4-Aminopiperidin-1-yl)ethan-1-ol | Contains an amino group on the piperidine ring | More complex due to additional amino substitution |
| 2-[Methyl-(1-methyl-piperidin-4-yl)-amino]-ethanol | Methylated piperidine derivative | Increased lipophilicity due to methyl substitution |
| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Contains trifluoromethyl and pyrimidine moieties | Targeted towards specific receptor interactions |
Pharmacological Implications
The interaction of this compound with GPCRs suggests its potential role in treating metabolic disorders. Studies have shown that derivatives of piperidine can modulate insulin release and enhance glucose homeostasis through these receptors. The compound's structure allows for diverse interactions with biological targets, which may lead to the development of novel therapeutic agents.
Case Studies and Research Findings
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-amino-1-piperidin-4-ylethanol |
InChI |
InChI=1S/C7H16N2O/c8-5-7(10)6-1-3-9-4-2-6/h6-7,9-10H,1-5,8H2 |
InChI Key |
GJDNSJPKGKUKMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















